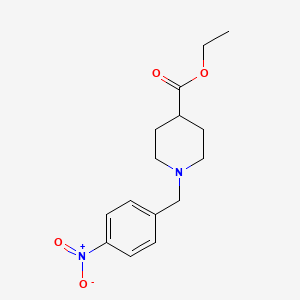

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

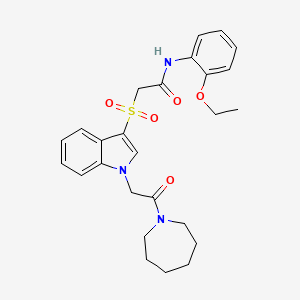

“Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Attached to the piperidine ring is a carboxylate ester group (COOEt), a nitro group (NO2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, a nitro group, and an ethyl ester group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The nitro group can participate in reduction reactions to form amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group might increase its reactivity. The ester group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Catalysis by Basic Carbons

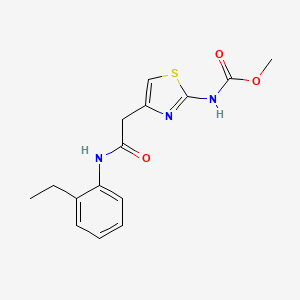

A study highlighted the use of alkaline carbons as catalysts for the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde, with ethyl cyanoacetate to produce precursors for 1,4-dihydropyridine derivatives. These derivatives have significant pharmaceutical applications, especially as calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Arylation of Aldehydes

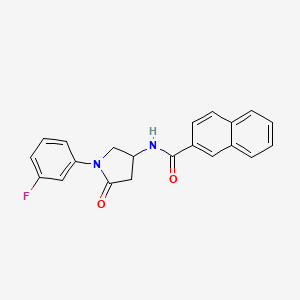

Another research demonstrated the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the enantioselective arylation of aldehydes, providing chiral diarylcarbinols with high enantiomeric excess. This process underscores the importance of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate derivatives in creating highly selective catalysts for synthesizing chiral compounds, which are crucial in drug development (Fontes et al., 2004).

Targeted Magnetic Resonance/Optical Imaging

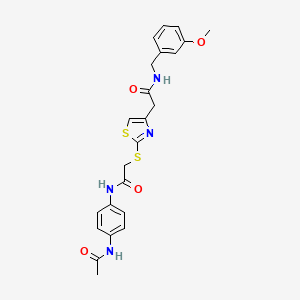

The synthesis of polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) derivatives, including Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate, for targeted magnetic resonance and optical imaging of tumors demonstrates the compound's utility in developing novel imaging agents. This application is particularly relevant for the detection and treatment of cancer, offering a platform for molecular imaging-guided therapy (Huang et al., 2015).

Microbial Reduction for Stereochemical Control

Research into the microbial reduction of Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms has shown the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This study emphasizes the compound's role in producing stereochemically complex molecules for pharmaceutical use, highlighting the potential for biosynthetic approaches in medicinal chemistry (Guo et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[(4-nitrophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-7-9-16(10-8-13)11-12-3-5-14(6-4-12)17(19)20/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBVJPPBFDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)

![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)